molecular formula C12H21NO4 B067470 (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid CAS No. 159898-10-9

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

Cat. No. B067470
M. Wt: 243.3 g/mol
InChI Key: CKAXJDBTNNEENW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The asymmetric synthesis of derivatives related to (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, including its analogs, has been reported using starting materials like L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine. The processes involve multiple steps, including tribenzylation, alkylation, hydroboration, oxidation, and ring closure through reductive amination, to achieve the target compounds with enantiomeric purity (Xue et al., 2002).

Molecular Structure Analysis

Studies on the molecular structure of compounds containing the tert-butoxycarbonyl group attached to piperazine or piperidine moieties reveal intricate details about their geometry and electronic properties. Crystal structure and density functional theory (DFT) studies have provided insights into the optimal molecular structures, electrostatic potential, and frontier molecular orbitals of these compounds, underscoring the significance of their structural analysis in understanding their reactivity and properties (Ban et al., 2023).

Chemical Reactions and Properties

The tert-butoxycarbonyl group is a common protective group in peptide synthesis, known for its stability under various conditions and its straightforward removal. Research into the synthesis of related compounds demonstrates the utility of the Boc group in facilitating reactions under mild conditions, thus enabling the efficient synthesis of complex molecules with potential applications in molecular imaging and other fields (Li et al., 2009).

Scientific Research Applications

Organic Acid Vapours and Corrosion of Copper

Research on low molecular weight carboxylic acids, including acetic acid, has shown their presence in various environmental contexts and their contribution to the corrosion of metals such as copper. Acetic acid vapours, in particular, are identified in several industrial atmospheres and are known for their relative aggressiveness in causing corrosion. This information may indirectly relate to the stability and reactivity of derivatives like "(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid" in similar environments (Bastidas & La Iglesia, 2007).

Cell Death Induced by Acetic Acid in Yeasts

Acetic acid's role in yeast cell death provides insights into its biochemical and physiological impacts, which might be relevant when considering the biological applications or effects of acetic acid derivatives. Understanding the molecular events triggered by acetic acid can shed light on the potential cellular interactions of its derivatives, including toxicity and regulatory mechanisms (Chaves et al., 2021).

Applications of tert-Butanesulfinamide in N-heterocycle Synthesis

The use of tert-butanesulfinamide for asymmetric synthesis of N-heterocycles highlights the utility of tertiary butyl groups in facilitating chemical reactions. While not directly related, this review indicates the importance of bulky tert-butyl groups (as found in the target molecule) in synthetic organic chemistry, particularly in creating pharmacologically relevant structures (Philip et al., 2020).

Biodegradation of Ethyl tert-Butyl Ether (ETBE)

Research on the biodegradation of ETBE, a gasoline additive, provides insights into the environmental fate and microbial breakdown of tert-butyl compounds. Understanding how microorganisms degrade such ethers can offer perspectives on the biodegradability and environmental impact of related tert-butyl compounds, including the one (Thornton et al., 2020).

Organic Acids in Acidizing Operations

A review on the use of organic acids, including acetic acid, in acidizing operations for carbonate and sandstone formations, underscores the versatility of organic acids in industrial and environmental applications. This suggests potential research avenues for exploring the use of acetic acid derivatives in similar or related fields (Alhamad et al., 2020).

Safety And Hazards

The compound has several hazard statements associated with it: H302 - Harmful if swallowed, H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, and H400 - Very toxic to aquatic life . The precautionary statements include: P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P302+P352 - IF ON SKIN: Wash with plenty of soap and water, and P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAXJDBTNNEENW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363829
Record name [(2S)-1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

CAS RN

159898-10-9
Record name [(2S)-1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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